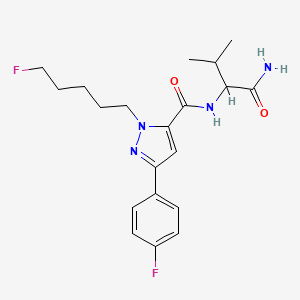
1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one, also known as HMBME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMBME is a ketone that belongs to the class of phenylpropanoids and is derived from the plant species Piper methysticum, commonly known as kava.
Mécanisme D'action
The mechanism of action of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is not fully understood; however, it is believed to modulate the activity of GABA receptors in the brain, leading to its anxiolytic and analgesic effects. 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one can inhibit the production of inflammatory cytokines such as TNF-α and IL-6. 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one has also been shown to reduce the production of reactive oxygen species (ROS), leading to its antioxidant effects. In vivo studies have shown that 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one can reduce pain and anxiety in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one has several advantages for lab experiments. It is a natural compound that can be easily synthesized from kava, making it readily available for research. 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one has also been shown to have low toxicity, making it safe for use in animal studies. However, there are some limitations to using 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the dose and route of administration.
Orientations Futures
There are several future directions for research on 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. One area of interest is the potential use of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one in the treatment of neurodegenerative diseases. Further studies are needed to determine the efficacy of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one in animal models of Alzheimer's and Parkinson's disease. Another area of interest is the potential use of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one as a natural preservative in the food and cosmetic industries. Further studies are needed to determine the optimal concentration of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one for use as a preservative. Additionally, further studies are needed to determine the long-term effects of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one on human health.
Méthodes De Synthèse
The synthesis of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one involves the extraction of kavalactones from the roots of the kava plant. The kavalactones are then purified and subjected to chemical reactions to form 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one. The synthesis method has been optimized to produce high yields of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one with high purity.
Applications De Recherche Scientifique
1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one has been extensively studied for its potential application in various fields, including medicine, pharmacology, and agriculture. In medicine, 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one has been shown to have anti-inflammatory, analgesic, and anxiolytic effects. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In pharmacology, 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one has been shown to have antioxidant properties and has been used as a natural preservative in food and cosmetic industries. In agriculture, 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one has been studied for its potential use as a natural pesticide.
Propriétés
IUPAC Name |
1-[3-(1-hydroxy-3-methylbutyl)-4-methoxyphenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-9(2)7-13(16)12-8-11(10(3)15)5-6-14(12)17-4/h5-6,8-9,13,16H,7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMLLBCTPPDIRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=C(C=CC(=C1)C(=O)C)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


